1-(4-Chlorophenyl)butane-1,3-dione
Overview
Description
1-(4-Chlorophenyl)butane-1,3-dione, also known as 1-chloro-4-phenylbut-3-en-2-one, is an organic compound belonging to the class of diketones. It is a colorless solid with a molecular formula of C10H8ClO2. 1-(4-Chlorophenyl)butane-1,3-dione has a wide range of applications in the pharmaceutical, agrochemical and specialty chemical industries.
Scientific Research Applications
Tautomery and Acid-Base Properties
Research by Mahmudov et al. (2011) explored the structural, tautomeric, and acid-base properties of new derivatives of 1-phenylbutane-1,3-dione, revealing their existence in solution as a mixture of tautomeric forms. This study provides insights into the molecular behavior of these compounds, which could be useful in designing pH-sensitive materials or in understanding their behavior in different environments Mahmudov, R. A. Rahimov, M. B. Babanly, Parvin Q. Hasanov, F. Pashaev, A. Gasanov, M. N. Kopylovich, A. Pombeiro, 2011.
Photoredox Catalysis
Das et al. (2016) demonstrated an inexpensive one-pot synthesis of 1,4-diphenyl substituted butane-1,4-dione using photoredox catalysis, highlighting a potential method for the synthesis of complex organic molecules. This process involves the tail-to-tail dimerization of styrene, followed by oxidation, showcasing an economic and scalable method that could be applied in the synthesis of pharmaceuticals or materials science Das, Dipti Lai, Apabrita Mallick, Soumyajit Roy, 2016.
Synthesis of Heterocyclic Compounds
Research by Yin et al. (2008) on the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones presents a method for creating important heterocyclic compounds. These findings could be crucial for developing new pharmaceuticals or agrochemicals, as heterocyclic compounds play a significant role in these industries Yin, Zihua Wang, Ai‐Hua Chen, M. Gao, A. Wu, Yuanjiang Pan, 2008.
Molecular Structures and Crystallography
The study by Lastovickova et al. (2018) on the synthesis and crystal structures of derivatives of 1,4-diketones contributes to our understanding of molecular design and could inform the development of materials with specific optical or electronic properties. Understanding the molecular structure is essential for the design of compounds with tailored functionalities for applications in materials science Lastovickova, J. L. La Scala, R. Sausa, 2018.
Dye-Sensitized Solar Cells
A study by Islam et al. (2006) on new efficient tricarboxyterpyridyl (β-diketonato) ruthenium(II) sensitizers for dye-sensitized solar cells (DSSCs) indicates the potential of β-diketone derivatives in renewable energy technologies. These sensitizers show promise for enhancing the efficiency of DSSCs, contributing to the development of more sustainable energy sources Islam, F. A. Chowdhury, Y. Chiba, R. Komiya, N. Fuke, N. Ikeda, A. K. Nozaki, Liyuan Han, 2006.
properties
IUPAC Name |
1-(4-chlorophenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWDRSJRFMTIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285554 | |
Record name | 1-(4-chlorophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)butane-1,3-dione | |
CAS RN |
6302-55-2 | |
Record name | 6302-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-chlorophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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